2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid is a chlorinated organic compound with the molecular formula C5H4Cl6O3. It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 4-hydroxypentanoic acid under controlled conditions to introduce the chlorine atoms at the specified positions . The reaction conditions often include the use of chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can be compared with other chlorinated organic compounds, such as:
Hexachlorophene: A chlorinated bisphenol antiseptic with bacteriostatic properties.
Trichlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Pentachlorophenol: A chlorinated compound used as a wood preservative and pesticide.
Properties
CAS No. |
101205-11-2 |
---|---|
Molecular Formula |
C5H4Cl6O3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2,3,3,5,5,5-hexachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H4Cl6O3/c6-1(2(12)13)4(7,8)3(14)5(9,10)11/h1,3,14H,(H,12,13) |
InChI Key |
KZZQHQMXVDAAAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(C(Cl)(Cl)Cl)O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.